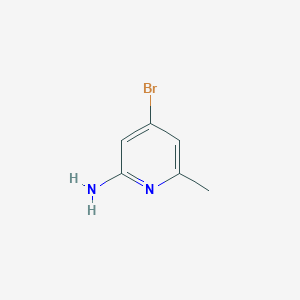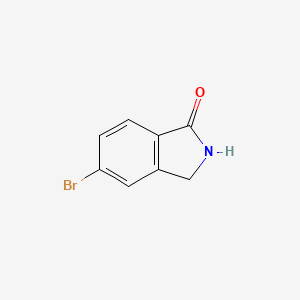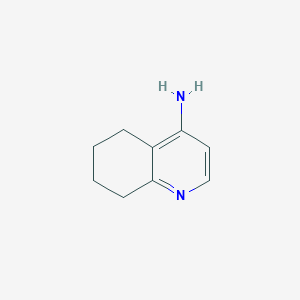
吡咯烷-3-甲酰胺
描述
Pyrrolidine-3-carboxamide is a chemical compound that is part of a broader class of organic compounds known as pyrrolidines. These compounds contain a pyrrolidine ring, which is a five-membered saturated heterocycle with one nitrogen atom and four carbon atoms. Pyrrolidine-3-carboxamide derivatives are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals, as well as their use as ligands in complexation reactions with metals .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxamide derivatives can be achieved through various methods. One approach involves the Michael reaction of chiral secondary enaminoesters with nitroethylenes, leading to adducts that can be further reduced and cyclized to form pyrrolidine derivatives with high diastereoselectivity . Another method includes the cyclization of N-substituted-2-alleneamides to form pyrrolidin-5-one-2-carboxamides, utilizing a one-pot Ugi reaction followed by regioselective cyclization . Additionally, asymmetric acylation of carboxamides and subsequent stereoselective reduction can be used to synthesize pyrrolidine derivatives with chiral auxiliaries .
Molecular Structure Analysis
The molecular structure of pyrrolidine-3-carboxamide derivatives is characterized by intramolecular hydrogen bonding interactions, which can influence the compound's reactivity and physical properties. For instance, pyridine carboxamide ligands exhibit extensive intramolecular hydrogen bonding, which can be exploited in the formation of mono-, di-, tri-, and tetranuclear copper complexes . The presence of the carboxamide group also allows for the formation of heterosynthons, which are useful in crystal engineering and the synthesis of pharmaceutical cocrystals .
Chemical Reactions Analysis
Pyrrolidine-3-carboxamide derivatives can undergo various chemical reactions, including intramolecular cyclization reactions catalyzed by palladium to form bicyclic pyrrolo-fused structures . These reactions can proceed via regiodivergent routes, leading to different pyrrolopyrazines and pyrrolopyridines. Additionally, the carboxamide group can participate in acid-catalyzed transformations, such as those leading to the formation of new fused heterocyclic systems like pyrrolo[1,2-a][1,4]diazocine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-3-carboxamide derivatives are influenced by their molecular structure and the substituents attached to the heterocyclic scaffold. For example, the introduction of various substituents can improve the physicochemical parameters, such as aqueous solubility, while retaining high in vitro potency for potential pharmaceutical applications . The solubility and thermal properties of these compounds can also be tailored by incorporating pyridyl moieties into polyamides, which can be synthesized through polycondensation reactions . The biological activities of pyrrolidine-3-carboxamide derivatives, such as antibacterial, anti-inflammatory, and antioxidant activities, can be evaluated through various assays, and molecular docking studies can provide insights into their potential mechanisms of action .
科学研究应用
合成与化学
- 吡咯烷-3-甲酰胺衍生物用于合成各种化合物。例如,Weinreb 3-(吡咯烷-2-亚甲基)丙酰胺和 Weinreh N-乙烯基脯氨酰胺用于合成 2,3-二氢吡咯利嗪,其中涉及甲酰胺基团与有机金属化合物选择性反应。此过程类似于 Hantzsch 和 Knorr 吡咯合成,并允许有多种羰基中间体 (Calvo、González-Ortega 和 Sañudo,2002)。
- 吡咯烷-5-酮-2-甲酰胺可以通过一步 Ugi 反应然后进行区域选择性环化来合成。这种方法以其高原子经济性和温和的无过渡金属条件而闻名 (Shahriari 等,2022)。
药物化学和药物设计
- 吡咯烷甲酰胺显示出作为直接烯酰基酰基载体蛋白还原酶抑制剂的潜力,在抗结核治疗中具有应用。例如,已经开发并证明了恶二唑基吡咯烷甲酰胺具有体外抗结核筛选作用 (Sonia 和 Ravi,2012)。
- 已经研究了某些吡咯烷-2-甲酰胺衍生物对人肝细胞癌细胞中细胞活力和凋亡的影响。这些研究表明了肝细胞癌治疗的潜在治疗应用 (Ramezani 等,2017)。
作用机制
Target of Action
Pyrrolidine-3-carboxamide is a derivative of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases Pyrrolidine derivatives have been reported to interact with a variety of enzymes and proteins . For instance, some pyrrolidine derivatives have shown inhibitory effects against enzymes like HDAC2 and PHB2 .
Mode of Action
The presence of the pyrrolidine ring in bioactive molecules allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This leads to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
安全和危害
When handling Pyrrolidine-3-carboxamide, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. It is also advised to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. The compound should be used only outdoors or in a well-ventilated area .
未来方向
Pyrrolidine and its derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . The exploration of pyrrolidine derivatives, especially during 2015–2023, has shown their significance as fundamental components of the skeletal structure .
生化分析
Biochemical Properties
Pyrrolidine-3-carboxamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with several enzymes, including carbonic anhydrase and acetylcholinesterase, exhibiting inhibitory effects . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, pyrrolidine-3-carboxamide has been shown to interact with various proteins, influencing their conformation and activity .
Cellular Effects
Pyrrolidine-3-carboxamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, pyrrolidine-3-carboxamide can modulate the activity of GABA transporters and ion channels, impacting neuronal signaling and excitability . Furthermore, this compound has been shown to affect the expression of genes involved in inflammatory responses and oxidative stress, thereby influencing cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of action of pyrrolidine-3-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Pyrrolidine-3-carboxamide binds to the active sites of enzymes such as carbonic anhydrase and acetylcholinesterase, inhibiting their activity through competitive inhibition . Additionally, it can interact with transcription factors and other regulatory proteins, leading to alterations in gene expression patterns . These molecular interactions contribute to the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrrolidine-3-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Pyrrolidine-3-carboxamide has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can induce sustained changes in cellular metabolism and gene expression, highlighting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of pyrrolidine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced cognitive function and reduced inflammation . At higher doses, pyrrolidine-3-carboxamide can induce toxic effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of dose optimization in therapeutic applications to minimize adverse effects.
Metabolic Pathways
Pyrrolidine-3-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in amino acid metabolism and energy production . Additionally, pyrrolidine-3-carboxamide can modulate the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, pyrrolidine-3-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The distribution of pyrrolidine-3-carboxamide within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
Pyrrolidine-3-carboxamide exhibits specific subcellular localization patterns, which are critical for its activity and function. The compound is often localized to the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins . Post-translational modifications and targeting signals play a role in directing pyrrolidine-3-carboxamide to specific subcellular compartments, ensuring its proper function within the cell .
属性
IUPAC Name |
pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHXABCGSFAKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591134 | |
| Record name | Pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
471254-10-1 | |
| Record name | Pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the pyrrolidine-3-carboxamide scaffold in medicinal chemistry?
A1: The pyrrolidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, commonly found in various bioactive compounds. Its presence in numerous research papers highlights its versatility and potential as a starting point for developing novel therapeutics targeting diverse diseases.
Q2: How do pyrrolidine-3-carboxamide derivatives interact with their biological targets?
A2: The specific interactions depend on the substituents attached to the pyrrolidine-3-carboxamide core and the nature of the biological target. For example, [N-(ω-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides were found to interact with sodium channels in a voltage- and use-dependent manner, effectively blocking sodium currents in skeletal muscle fibers. This interaction was influenced by the presence and position of a proline-like cycle and a lipophilic benzyl moiety within the compound structure] []. In another study, [(3S,4S)-1-[(2-CHLOROPHENYL)SULFONYL]-N-[(2E)-2-IMINOETHYL]-4-(MORPHOLIN-4-YLCARBONYL)PYRROLIDINE-3-CARBOXAMIDE] was found to be a covalent ligand for mouse Cathepsin S [].
Q3: Can you provide an example of Structure-Activity Relationship (SAR) studies conducted on pyrrolidine-3-carboxamide derivatives?
A3: Several studies have explored SAR for pyrrolidine-3-carboxamides. For instance, [research on (S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide focused on optimizing its formulation for pharmaceutical preparations. The study investigated the impact of varying the ratios of its HCl Form 1, amorphous HCl, and amorphous free base forms on the compound's stability and performance in a granular composition] [, ].
Q4: What is the role of computational chemistry in studying pyrrolidine-3-carboxamide derivatives?
A4: Computational chemistry techniques like molecular modeling and QSAR studies play a crucial role in understanding the structure-activity relationships of pyrrolidine-3-carboxamide derivatives. For instance, [researchers employed equilibrium geometry modeling to understand the spatial arrangement of N-benzyl analogs of tocainide-like compounds and correlate it with their sodium channel blocking activity] [].
Q5: Have any in vivo studies been conducted using pyrrolidine-3-carboxamide derivatives?
A5: Yes, in vivo studies have been conducted to assess the efficacy and safety of pyrrolidine-3-carboxamide derivatives. For instance, [a series of tetramethyl-3-pyrrolinecarboxamide compounds were synthesized and tested for their antiarrhythmic activity in animal models. These compounds demonstrated promising activity against both aconitine- and ouabain-induced arrhythmias, with some exhibiting superior efficacy and therapeutic index compared to quinidine] [].
Q6: Are there specific analytical methods used to characterize and quantify pyrrolidine-3-carboxamide derivatives?
A6: Various analytical techniques are employed to characterize and quantify these compounds, including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC). [For example, GC-MS analysis of A-2545, a specific pyrrolidine-3-carboxamide derivative, revealed an interesting phenomenon where its hydrolysis product, phthalamide acid, undergoes recyclization back to A-2545 at elevated temperatures] [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





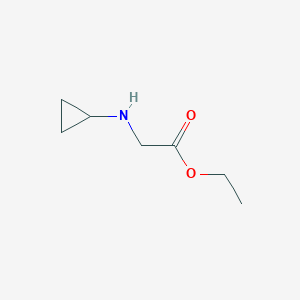
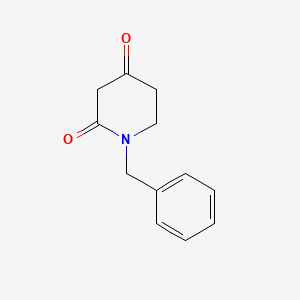
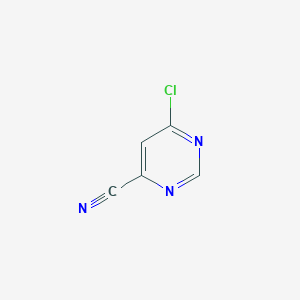

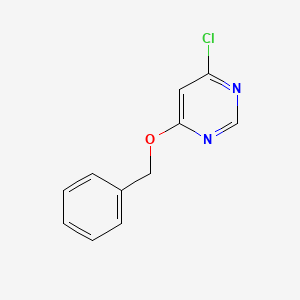
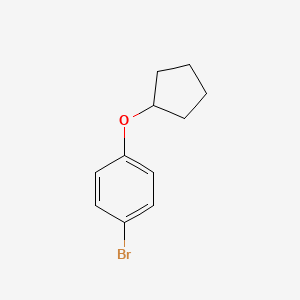
![6-Bromofuro[3,2-b]pyridine](/img/structure/B1289315.png)
